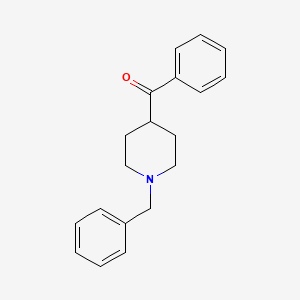

1-Benzyl-4-benzoylpiperidine

Descripción

1-Benzyl-4-benzoylpiperidine is a piperidine derivative featuring a benzyl group at the 1-position and a benzoyl group (C₆H₅CO-) at the 4-position of the piperidine ring. Piperidine derivatives are widely studied for their structural versatility and applications in medicinal chemistry, particularly as intermediates in drug synthesis or as bioactive molecules. However, direct data on 1-Benzyl-4-benzoylpiperidine are absent in the provided evidence. To address this gap, this article focuses on structurally analogous 4-substituted 1-benzylpiperidine compounds, which share critical features such as aromatic substituents or functional groups at the 4-position. These analogs provide insights into how substituents influence chemical properties, reactivity, and biological activity.

Propiedades

Fórmula molecular |

C19H21NO |

|---|---|

Peso molecular |

279.4 g/mol |

Nombre IUPAC |

(1-benzylpiperidin-4-yl)-phenylmethanone |

InChI |

InChI=1S/C19H21NO/c21-19(17-9-5-2-6-10-17)18-11-13-20(14-12-18)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2 |

Clave InChI |

IIFNUKMZTPHHKE-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1C(=O)C2=CC=CC=C2)CC3=CC=CC=C3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The 4-position of the piperidine ring is a key site for structural modification, impacting physicochemical properties and pharmacological profiles. Below is a detailed comparison of 1-Benzyl-4-benzoylpiperidine analogs based on substituent type, supported by evidence:

1-Benzyl-4-Aminopiperidine Derivatives

- Structure : Features a primary amine (-NH₂) at the 4-position.

- Key Data: Molecular formula: C₁₂H₁₈N₂ (e.g., 4-Amino-1-benzylpiperidine) . Safety: Limited toxicological data; first-aid measures include immediate flushing with water for eye/skin exposure . Applications: Used as intermediates in synthesizing bioactive molecules, such as acetylcholinesterase inhibitors .

1-Benzyl-4-Piperidone (1-Benzyl-4-oxopiperidine)

- Structure : Contains a ketone group (=O) at the 4-position.

- Key Data: Molecular formula: C₁₂H₁₅NO . Physical properties: Boiling point 133–135°C (7 mmHg), density 1.059 g/cm³, refractive index 1.5399 . Synthesis: Intermediate in preparing rigid analogs of acetylcholinesterase inhibitors (e.g., E2020, IC₅₀ = 5.7 nM) . Safety: No significant hazards classified; handle with standard lab precautions .

1-Benzyl-4-Chloropiperidine

- Structure : Chlorine atom (-Cl) at the 4-position.

- Key Data: Molecular formula: C₁₂H₁₆ClN . Applications: Potential as a synthetic intermediate for nucleophilic substitution reactions due to the chloro group’s reactivity .

4-Benzylpiperidine

- Structure : Lacks a substituent at the 4-position but shares the benzyl group at the 1-position.

- Key Data :

Other 4-Substituted Derivatives

- 1-Benzyl-4-Hydroxypiperidine: Contains a hydroxyl (-OH) group; molecular formula C₁₂H₁₇NO₂ .

- 1-Benzyl-4-Piperidinecarboxaldehyde: Features an aldehyde (-CHO) group; molecular formula C₁₃H₁₇NO .

- 1-Benzyl-4-Bromopiperidin-3-one: Bromo-substituted derivative; molecular formula C₁₂H₁₄BrNO .

Comparative Data Table

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., ketone in 1-Benzyl-4-piperidone): Increase polarity and reactivity, making derivatives suitable for drug candidates (e.g., E2020’s anti-AChE activity) .

- Halogen Substituents (e.g., -Cl, -Br): Improve lipophilicity and serve as leaving groups in synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.